![molecular formula C19H15F5N4OS B2453689 4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 1203284-67-6](/img/structure/B2453689.png)
4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide
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Overview
Description
The compound appears to contain several functional groups, including a piperazine ring, a carboxamide group, a benzo[d]thiazol ring, and a phenyl ring. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, carboxamide group, benzo[d]thiazol ring, and phenyl ring would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the carboxamide group might be susceptible to hydrolysis, while the piperazine ring might undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms might make the compound relatively nonpolar and could influence its solubility in different solvents .Scientific Research Applications
- Application : Research has shown that this compound, along with other monostilbenes, can inhibit ferroptosis in bone marrow-derived mesenchymal stem cells (bmMSCs) . The 4’-OH-containing monostilbenes (such as this compound) exhibit significant ferroptosis inhibitory bioactivity.
- Mechanism : Through a hydrogen donation-based antioxidant pathway, these monostilbenes protect cells from oxidative damage by donating hydrogen atoms to radicals .
- Context : Iodonium salts based on the BODIPY chromophore have been introduced for 3D printing applications .
- Application : A difluorobenzothiadiazole-based conjugated polymer (similar in structure to this compound) demonstrated high photovoltaic performance .
- Performance Factors : The compound’s favorable face-on packing and desired morphology in blend films contribute to balanced charge carrier mobilities, making it promising for OPV applications .
Ferroptosis Inhibition
Photopolymer Science
Organic Photovoltaics
Antioxidant Properties
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets. If it’s intended for use in materials science, its properties would depend on its physical and chemical characteristics .
properties
IUPAC Name |
4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F5N4OS/c20-11-9-13(21)16-15(10-11)30-18(26-16)28-7-5-27(6-8-28)17(29)25-14-4-2-1-3-12(14)19(22,23)24/h1-4,9-10H,5-8H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLSGAYKMSLMEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F5N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide |
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